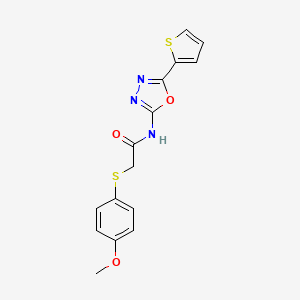

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

The compound 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted with a thiophene ring at position 5 and an acetamide group at position 2, which is further modified with a 4-methoxyphenylthio moiety. This structure integrates multiple pharmacophoric elements:

- 1,3,4-Oxadiazole: Known for its bioisosteric properties, enhancing hydrogen bonding and metabolic stability .

- Thiophene: Contributes to π-π stacking interactions and modulates electronic properties.

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-20-10-4-6-11(7-5-10)23-9-13(19)16-15-18-17-14(21-15)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLELHLFJLJDQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether formation:

Acetamide linkage: The final step involves coupling the oxadiazole-thiophene intermediate with an acetamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions:

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Critical Analysis of Structural Modifications

Electronic and Steric Effects

- Thiophene vs. Benzothiazole : Thiophene’s smaller size may improve membrane permeability relative to bulkier benzothiazole derivatives (e.g., 4a ).

Biological Activity

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 361.4 g/mol. It features a thiazole ring, a thiophene ring, and a methoxyphenyl group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₃S₂ |

| Molecular Weight | 361.4 g/mol |

| CAS Number | 941952-78-9 |

The precise mechanisms of action for this compound are still under investigation. However, similar compounds have shown the ability to inhibit various biological pathways:

- Anticancer Activity : Compounds containing the oxadiazole moiety have demonstrated significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

- Antimicrobial Effects : Thiazole derivatives have been implicated in inhibiting type III secretion systems in Gram-negative bacteria, suggesting potential antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and oxadiazole derivatives. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their inhibitory effects on cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and others. Notably:

- A related compound showed an IC50 value of 1.18 µM against multiple cancer lines, indicating potent activity compared to standard drugs like staurosporine (IC50 = 4.18 µM) .

Antimicrobial Activity

The compound's structural analogs have been studied for their antimicrobial properties. Research indicates that compounds with similar thiazole and oxadiazole frameworks can effectively inhibit bacterial growth, although specific data for this compound is limited.

Case Studies

- Study on Oxadiazole Derivatives : A study synthesized several oxadiazole derivatives and tested their activity against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than conventional treatments .

- Thiazole Derivatives in Cancer Therapy : Another investigation focused on thiazole derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that structural modifications could enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.